molecular formula C25H19ClFN5O2 B11333131 N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-fluorobenzamide

N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-fluorobenzamide

Cat. No.: B11333131
M. Wt: 475.9 g/mol
InChI Key: KONMSABIZCQVPU-UHFFFAOYSA-N
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Description

N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-FLUOROBENZAMIDE is a complex organic compound with a molecular formula of C27H24ClN5O2.

Preparation Methods

The synthesis of N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-FLUOROBENZAMIDE involves multiple steps. One common synthetic route includes the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like aryl amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-4-FLUOROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C25H19ClFN5O2

Molecular Weight

475.9 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-fluorobenzamide

InChI

InChI=1S/C25H19ClFN5O2/c1-34-20-12-6-16(7-13-20)22-14-21(15-2-8-18(26)9-3-15)28-25-30-24(31-32(22)25)29-23(33)17-4-10-19(27)11-5-17/h2-14,22H,1H3,(H2,28,29,30,31,33)

InChI Key

KONMSABIZCQVPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl

Origin of Product

United States

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